Diquat dibromide hydrate

説明

A contact herbicide used also to produce desiccation and defoliation. (From Merck Index, 11th ed)

Structure

3D Structure of Parent

特性

IUPAC Name |

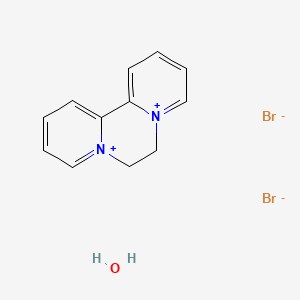

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2BrH.H2O/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;;/h1-8H,9-10H2;2*1H;1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJOSQAQZMLLMB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.O.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031248 | |

| Record name | Diquat dibromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6385-62-2 | |

| Record name | Diquat dibromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquat dibromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydro-dipyrido(1,2-1:2',1'-c)pyrazinedium dibromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIQUAT DIBROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU81Z1B8QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diquat Dibromide Hydrate: A Technical Guide to its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquat (B7796111) dibromide, a non-selective contact herbicide, exerts its potent phytotoxic effects through a rapid, light-dependent mechanism centered on the disruption of photosynthesis. This technical guide provides an in-depth exploration of the molecular processes initiated by diquat in plants. It details the interception of the photosynthetic electron transport chain at Photosystem I, the subsequent generation of highly reactive oxygen species (ROS), and the ensuing cascade of cellular damage leading to rapid tissue necrosis. This document summarizes key quantitative data, provides detailed experimental protocols for assessing diquat's effects, and utilizes graphical representations to illustrate the core mechanisms and experimental workflows.

Introduction

Diquat dibromide (1,1'-ethylene-2,2'-bipyridyldiylium dibromide) is a quaternary ammonium (B1175870) compound widely used in agriculture for weed control and as a pre-harvest desiccant.[1] Its efficacy lies in its ability to cause rapid desiccation and death of contacted plant tissue.[1][2] The herbicidal activity of diquat is intrinsically linked to the process of photosynthesis, requiring light to initiate its toxic effects.[2][3] This guide delves into the intricate biochemical and cellular events that define the mechanism of action of diquat in plants.

Core Mechanism of Action: Disruption of Photosystem I and Oxidative Stress

The primary mode of action of diquat is the interception of electrons within Photosystem I (PSI) of the photosynthetic electron transport chain, leading to a cascade of oxidative events.[4][5][6][7][8][9]

Interaction with Photosystem I

Under normal photosynthetic conditions, light energy excites electrons in PSI, which are then transferred to ferredoxin. Ferredoxin, in turn, reduces NADP+ to NADPH, a crucial molecule for carbon fixation and other anabolic processes.[6][7]

Diquat, due to its redox potential of -349 mV, acts as an efficient electron acceptor from ferredoxin, outcompeting NADP+.[10] The diquat dication (DQ²⁺) is reduced by one electron to form a stable, green-colored radical cation (DQ•⁺).[9][10]

dot

References

- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 2. Identification of Inhibitors Targeting Ferredoxin-NADP+ Reductase from the Xanthomonas citri subsp. citri Phytopathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput determination of malondialdehyde in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Genetic Mechanism of Non-Targeted-Site Resistance to Diquat in Spirodela polyrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 188. Diquat (AGP:1970/M/12/1) [inchem.org]

Diquat Dibromide Hydrate: A Deep Dive into Redox Cycling and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (B7796111) dibromide hydrate, a bipyridyl herbicide, is a potent inducer of oxidative stress through its ability to undergo redox cycling. This process generates reactive oxygen species (ROS), leading to cellular damage and toxicity. Understanding the intricate mechanisms of Diquat's action is crucial for toxicological assessment, the development of potential antidotes, and for utilizing it as a tool in oxidative stress research. This technical guide provides an in-depth overview of the core mechanisms of Diquat-induced redox cycling and oxidative stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism: Redox Cycling

Diquat's toxicity is primarily initiated by its participation in a futile redox cycle. Upon entering a biological system, the Diquat dication (DQ²⁺) is reduced by single-electron donors, most notably NADPH-cytochrome P450 reductase, to form a highly reactive Diquat radical cation (DQ⁺•).[1] This radical cation then rapidly reacts with molecular oxygen (O₂) to regenerate the parent dication and produce a superoxide (B77818) anion (O₂⁻•).[1] This process is illustrated in the diagram below.

Caption: The redox cycling of Diquat dibromide.

This continuous cycle leads to the depletion of cellular reducing equivalents, primarily NADPH, and the persistent production of superoxide anions, which are the primary drivers of Diquat-induced oxidative stress.

Induction of Oxidative Stress and Cellular Damage

The overproduction of superoxide anions initiates a cascade of events that overwhelm the cell's antioxidant defense systems, leading to widespread oxidative damage.

Reactive Oxygen Species (ROS) Cascade

Superoxide anions can be converted to other, more reactive ROS, such as hydrogen peroxide (H₂O₂) by the action of superoxide dismutase (SOD), and the highly damaging hydroxyl radical (•OH) via the Haber-Weiss and Fenton reactions, particularly in the presence of transition metals like iron.

Caption: Generation of secondary reactive oxygen species.

Cellular Damage

These ROS can inflict severe damage on critical cellular components:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This disrupts membrane integrity, increases permeability, and can lead to cell death. A common marker for lipid peroxidation is malondialdehyde (MDA).[2]

-

Protein Damage: ROS can oxidize amino acid residues, leading to protein carbonylation, loss of function, and aggregation.

-

DNA Damage: Hydroxyl radicals, in particular, can cause single- and double-strand breaks in DNA, as well as base modifications, leading to mutations and genomic instability.

-

Mitochondrial Dysfunction: Mitochondria are both a source and a target of ROS. Diquat can impair mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.

Quantitative Data on Diquat Dibromide Toxicity and Oxidative Stress

The following tables summarize key quantitative data related to the toxic effects of Diquat dibromide.

Table 1: Acute Toxicity of Diquat Dibromide

| Species | Route | LD50/LC50 | Reference |

| Rat | Oral | 120 mg/kg | [3] |

| Rat | Oral | 215-235 mg/kg (technical grade) | [4] |

| Rat | Dermal | >5,050 mg/kg | [5] |

| Rat | Inhalation (4-hr) | >0.62 mg/L | [5] |

| Rabbit | Dermal | 400 mg/kg | [4] |

| Mouse | Oral | 233 mg/kg | [3] |

| Guinea Pig | Oral | 187 mg/kg | [3] |

| Dog | Oral | 187 mg/kg | [3] |

| Cow | Oral | 30-56 mg/kg | [3] |

| Mallard Duck | Oral | 564 mg/kg | [3] |

| Rainbow Trout | 8-hour LC50 | 12.3 mg/L | [3] |

| Bluegill | 96-hour LC50 | 245 mg/L | [3] |

Table 2: In Vitro Cytotoxicity of Diquat Dibromide

| Cell Line | Exposure Time | Endpoint | IC50 / Effect | Reference |

| SH-SY5Y | 48 h | Viable Cell Count | 26% decrease at 5 µM, 51% at 10 µM, 87% at 25 µM | [6] |

| Vero | Not specified | Cell Viability | 42% decrease at 1 µM, 53% at 10 µM | |

| HeLa | Not specified | Cell Viability | 44% decrease at 100 µM |

Table 3: Effects of Diquat Dibromide on Antioxidant Enzymes and Markers of Oxidative Stress in SH-SY5Y Cells (48h exposure)

| Parameter | 5 µM Diquat | 10 µM Diquat | 25 µM Diquat | Reference |

| Glutathione (GSH) | Increased | Increased | 3-fold increase | [6] |

| Catalase (CAT) | Increased | Increased | 6-fold increase | [6] |

| Superoxide Dismutase (SOD) | Increased | Increased | 2-fold increase | [6] |

| Glutathione Reductase (GR) | Increased | Increased | 1.5-fold increase | [6] |

| Glutathione Peroxidase (GPX) | Decreased | Decreased | 35% of control | [6] |

Table 4: Redox Cycling Kinetics of Diquat

| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (nmol H₂O₂/min/mg protein) | Reference |

| Recombinant P450 Reductase | Diquat | 1.0 | ~6.0 | [7] |

| Rat Liver Microsomes | Diquat | 15.1 | ~6.0 | [7] |

Signaling Pathways Activated by Diquat-Induced Oxidative Stress

Diquat-induced oxidative stress can trigger a variety of cellular signaling pathways, ultimately determining the cell's fate.

Apoptosis and Necrosis

Diquat can induce both programmed cell death (apoptosis) and uncontrolled cell death (necrosis). The balance between these two pathways is often dependent on the severity of the oxidative insult.

References

- 1. oxfordbiomed.com [oxfordbiomed.com]

- 2. researchgate.net [researchgate.net]

- 3. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

- 4. cdpr.ca.gov [cdpr.ca.gov]

- 5. cms9files.revize.com [cms9files.revize.com]

- 6. Effect of diquat on the antioxidant system and cell growth in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Physical Properties of Diquat Dibromide Hydrate

Introduction

Diquat (B7796111) dibromide hydrate (B1144303) (CAS No: 6385-62-2) is a non-selective, fast-acting contact herbicide and desiccant.[1][2] It belongs to the bipyridylium class of chemicals, a group known for its redox activity.[3] Primarily used in agriculture for weed control in various crops and as a pre-harvest desiccant, its efficacy is rooted in its unique physicochemical properties that facilitate rapid absorption and disruption of plant cellular processes.[4] This document provides an in-depth technical overview of the chemical and physical characteristics of Diquat dibromide hydrate, tailored for researchers, scientists, and professionals in drug development and agricultural science. It includes comprehensive data tables, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics govern its behavior in environmental and biological systems.

General and Structural Information

| Property | Data | Reference(s) |

| IUPAC Name | 7,10-diazoniatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide;hydrate | [5] |

| CAS Number | 6385-62-2 | [5][6][7] |

| Molecular Formula | C₁₂H₁₄Br₂N₂O (Monohydrate) | [5][6][7][8] |

| Molecular Weight | 362.06 g/mol | [5][6][7][8] |

| Appearance | Light yellow to yellow crystalline solid. | [1][6] |

| Synonyms | Diquat dibromide monohydrate, Reglone, Aquacide | [1][5] |

Physicochemical Data

This table presents key quantitative data points crucial for laboratory use, environmental fate modeling, and safety assessments.

| Property | Value / Description | Reference(s) |

| Melting Point | Decomposes before melting; decomposition observed at 335-337°C. | [1][2][9] |

| Boiling Point | Decomposes. | [1][2] |

| Water Solubility | Highly soluble; 125 mg/mL (345.25 mM) in H₂O. Ultrasonic assistance may be needed for dissolution. | [4][6][7][8] |

| Other Solvents | Slightly soluble in alcohols and hydroxylic solvents; practically insoluble in nonpolar organic solvents. | [1] |

| Octanol-Water Partition Coeff. (LogP) | -4.60 (for the dibromide salt), indicating high hydrophilicity. | [1][10] |

| Vapor Pressure | Essentially non-volatile (~1.81 x 10⁻⁶ mmHg). | [1] |

| Chemical Stability | Stable in acidic and neutral aqueous solutions. Readily hydrolyzes in alkaline solutions. Sensitive to UV light. | [1] |

| Density | 1.22 - 1.27 g/cm³ at 20°C (for the dibromide salt). | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

| Spectroscopic Technique | Data | Reference(s) |

| UV-Vis Spectroscopy | λmax at 310 nm (in acetate (B1210297) buffer). | [1] |

| Mass Spectrometry | Characteristic m/z fragments at 183.2, 157.3, and 84.7 in ESI(+) mode. | [11] |

| Infrared (IR) Spec. | A standard KBr wafer method can be used for qualitative identification. | [1][11] |

Mechanism of Action and Stability

Herbicidal Mechanism of Action

Diquat's herbicidal activity is initiated within the chloroplasts of plant cells. It acts as an electron acceptor, interfering with the photosynthetic electron transport chain at Photosystem I (PSI). This interaction initiates a futile redox cycle that produces highly reactive oxygen species (ROS), leading to rapid lipid peroxidation, cell membrane disruption, and ultimately, cell death.

Caption: Herbicidal mechanism of Diquat via redox cycling at Photosystem I.

Chemical Stability Profile

The stability of Diquat dibromide is highly dependent on environmental conditions, particularly pH and exposure to light. Understanding these factors is critical for its formulation, storage, and predicting its environmental persistence.

Caption: Logical relationships governing the stability of Diquat dibromide.

Experimental Protocols

The following sections detail generalized protocols for determining key properties of this compound. These are based on standard laboratory practices and information derived from analytical literature.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the OECD 105 guideline method for determining water solubility.

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask at a controlled temperature (e.g., 20°C).

-

Equilibration: Seal the flask and agitate it at a constant temperature for a period sufficient to reach equilibrium (typically 24-48 hours). The solution should remain saturated with visible undissolved solid.

-

Phase Separation: Cease agitation and allow the mixture to stand, permitting the undissolved material to settle. If necessary, centrifuge the sample to ensure clear separation of the aqueous phase.

-

Sampling and Analysis: Carefully extract an aliquot of the clear supernatant. Determine the concentration of Diquat in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry at 310 nm or LC-MS.

-

Calculation: The water solubility is reported in mg/L or mg/mL based on the measured concentration in the saturated solution.

Protocol: Analytical Workflow for Identification and Quantification

This workflow describes a multi-instrument approach for the unambiguous identification and purity assessment of a Diquat dibromide sample.[11]

Caption: A multi-technique workflow for the analysis of Diquat dibromide.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent. For UV-Vis and LC-MS analysis, a dilute (e.g., 0.1%) aqueous solution of acetic acid is effective.[11] For bromide ion analysis, pure water is used.[11]

-

UV-Vis Spectrophotometry: Using a 1 cm quartz cuvette, scan the sample solution from 190 nm to 400 nm against a solvent blank.[11] Confirm the presence of the characteristic absorption maximum at approximately 310 nm.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Inject the sample into an LC-MS system equipped with a C18 column and an ESI source in positive ion mode. Monitor for the diquat dication at m/z 183.2.[11]

-

Ion Chromatography (IC): To confirm the counter-ion, inject an aqueous solution of the sample into an ion chromatograph with an anion exchange column to identify and quantify the bromide ion.[11]

-

Data Verification: Compare the obtained spectra (UV, MS) and retention times (LC, IC) with those of a certified reference standard to confirm the identity and assess the purity of the sample.

Storage and Handling

Proper storage is essential to maintain the integrity of this compound.

-

Recommended Storage: Store in a cool, dry, well-ventilated area at 4°C for long-term stability.[6][7] Keep the container tightly sealed and protected from moisture and direct sunlight.[1][6]

-

Incompatibilities: Diquat is corrosive to some metals, particularly aluminum, with which it can react to produce flammable hydrogen gas.[10][12] Therefore, it should be stored in original containers or those made of plastic, plastic-lined steel, or stainless steel.[10] It is also incompatible with strong alkalis and oxidizing agents.[12][13]

-

Solution Stability: Stock solutions in water should be freshly prepared. For longer-term storage in solvent, freezing at -20°C (for up to 1 month) or -80°C (for up to 6 months) is recommended.[6]

References

- 1. Diquat Dibromide | C12H12Br2N2 | CID 6794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diquat dibromide [sitem.herts.ac.uk]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. This compound | Reproductive toxicity | TargetMol [targetmol.com]

- 5. Diquat dibromide monohydrate | C12H14Br2N2O | CID 115268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cms9files.revize.com [cms9files.revize.com]

- 11. matec-conferences.org [matec-conferences.org]

- 12. transportation.ky.gov [transportation.ky.gov]

- 13. szabo-scandic.com [szabo-scandic.com]

Diquat Dibromide Hydrate (CAS 6385-62-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (B7796111) dibromide hydrate (B1144303) (CAS No. 6385-62-2) is a non-selective, fast-acting contact herbicide and desiccant.[1] It belongs to the bipyridylium class of quaternary ammonium (B1175870) compounds.[2] Due to its rapid action and broad spectrum of activity, it is widely used in agriculture for weed control, pre-harvest desiccation of crops, and aquatic weed management.[1] This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, experimental protocols for analysis, and toxicological data of Diquat dibromide hydrate, tailored for a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate, solubility, and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6385-62-2 | [3] |

| Molecular Formula | C₁₂H₁₄Br₂N₂O | [3][4][5] |

| Molecular Weight | 362.06 g/mol | [3][4][5][6] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | Decomposes above 300°C | [7] |

| Water Solubility | 125 mg/mL (requires sonication) | [4][5] |

| log P | -4.60 | [8] |

| Vapor Pressure | < 1 x 10⁻⁷ Pa at 25°C | |

| pKa | Not applicable (quaternary amine) |

Mechanism of Action

Diquat exerts its herbicidal activity by interfering with photosynthesis, specifically by diverting electrons from Photosystem I (PSI). This process leads to the generation of highly reactive oxygen species (ROS), which cause rapid cellular damage and plant death.

The key steps in the mechanism of action are as follows:

-

Uptake and Translocation: Diquat is rapidly absorbed by plant foliage, but has limited translocation within the plant.

-

Electron Diversion from Photosystem I: In the chloroplasts, the diquat dication (DQ²⁺) accepts an electron from the ferredoxin protein of Photosystem I, reducing it to the diquat radical cation (DQ⁺•).

-

Generation of Reactive Oxygen Species (ROS): The diquat radical cation is readily re-oxidized by molecular oxygen (O₂) back to the diquat dication. This redox cycling reaction produces a superoxide (B77818) radical (O₂⁻•).

-

Cellular Damage: The accumulation of superoxide radicals and other subsequent ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), leads to lipid peroxidation of cell membranes, destruction of chlorophyll, and ultimately, cell death.[9][10][11]

Synthesis Pathway

Diquat dibromide is synthesized through the reaction of 2,2'-bipyridine (B1663995) with 1,2-dibromoethane. This reaction forms the characteristic diquaternized heterocyclic structure.

A common synthetic process involves the coupling of 2-chloropyridine (B119429) to form 2,2'-bipyridine, followed by cyclization with ethylene (B1197577) dibromide.[12]

Experimental Protocols for Analysis

The quantification of Diquat dibromide in various matrices is crucial for research, environmental monitoring, and regulatory purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of Diquat in water samples.[13][14][15][16]

Objective: To quantify the concentration of Diquat in an aqueous sample.

Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

This compound analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Heptanesulfonate aqueous solution

-

Ultrapure water

-

Sample vials and filters

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound in ultrapure water.

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

For clear aqueous samples, filter through a 0.45 µm syringe filter.

-

For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

-

-

HPLC Conditions:

-

Analysis:

-

Inject the calibration standards to generate a standard curve.

-

Inject the prepared samples.

-

Quantify the Diquat concentration in the samples by comparing their peak areas to the standard curve. The retention time for diquat is approximately 7.8 minutes under these conditions.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of Diquat requires a derivatization step to increase its volatility.[17][18]

Objective: To confirm the presence and quantify the concentration of Diquat in biological samples (plasma, urine).

Materials:

-

GC-MS system

-

Analytical column suitable for the derivatized analyte

-

This compound analytical standard

-

Sodium borohydride (B1222165) (NaBH₄) for reduction

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Organic solvents (e.g., methanol)

-

Internal standard (e.g., ethyl paraquat)

Procedure:

-

Standard and Sample Preparation:

-

Prepare standards and samples in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 8.0).[18]

-

Add an internal standard to all standards and samples.

-

-

Reduction (Derivatization):

-

Add sodium borohydride to the buffered samples and standards to reduce the diquat dication to a more volatile derivative.[18]

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) and buffer.[18]

-

Load the reduced sample onto the cartridge.

-

Wash the cartridge with deionized water.

-

Elute the derivatized analyte with methanol.[18]

-

-

GC-MS Analysis:

-

Quantification:

-

Quantify Diquat based on the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Toxicological Data

Diquat dibromide is classified as moderately toxic. The primary routes of exposure are oral, dermal, and inhalation.[19]

Table 2: Acute Toxicity of Diquat Dibromide

| Species | Route | LD₅₀ (mg/kg body weight) | Reference |

| Rat | Oral | 120 - 235 | [1][20] |

| Mouse | Oral | 233 | [1] |

| Rabbit | Oral | 188 | [1] |

| Guinea Pig | Oral | 187 | [1] |

| Dog | Oral | 187 | [1] |

| Cow | Oral | 30 - 56 | [1] |

| Rabbit | Dermal | 400 - 500 | [1][20] |

Table 3: No-Observed-Adverse-Effect-Levels (NOAELs) from Chronic Studies

| Species | Study Duration | Endpoint | NOAEL (mg/kg body weight/day) | Reference |

| Rat | 4-week | Increased relative liver weight | 7.2 | [20] |

| Rat | 14-week | Cataracts and lenticular opacity | 9.5 | [20] |

| Dog | 1-year | Cataracts | 0.5 | [20] |

| Rat | 1-year | Cataracts | 3.3 | [20] |

Chronic exposure to Diquat dibromide has been associated with the development of cataracts in animal studies.[20]

Conclusion

This compound is a potent and widely used herbicide with a well-defined mechanism of action centered on the disruption of photosynthesis and the generation of reactive oxygen species. Its physicochemical properties influence its application and environmental behavior. Standardized analytical methods, such as HPLC and GC-MS, are available for its accurate quantification. While effective as a herbicide, its moderate toxicity necessitates careful handling and adherence to safety guidelines. This guide provides a foundational technical overview for professionals working with or conducting research on this compound.

References

- 1. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Reproductive toxicity | TargetMol [targetmol.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Diquat dibromide monohydrate | C12H14Br2N2O | CID 115268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diquat Dibromide | C12H12Br2N2 | CID 6794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diquat Induces Cell Death and dopamine Neuron Loss via Reactive Oxygen Species Generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leaf Age-Dependent Photoprotective and Antioxidative Response Mechanisms to Paraquat-Induced Oxidative Stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species, oxidative signaling and the regulation of photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102977100A - Diquat synthesis novel process - Google Patents [patents.google.com]

- 13. matec-conferences.org [matec-conferences.org]

- 14. pdf2.chromtech.net.au [pdf2.chromtech.net.au]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. epa.gov [epa.gov]

- 17. researchgate.net [researchgate.net]

- 18. teses.usp.br [teses.usp.br]

- 19. cms9files.revize.com [cms9files.revize.com]

- 20. cdpr.ca.gov [cdpr.ca.gov]

A Technical Guide to the Synthesis and Structural Analysis of Diquat Dibromide Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural analysis of Diquat dibromide hydrate (B1144303) (C₁₂H₁₄Br₂N₂O), a widely used non-selective contact herbicide.[1][2][3][4] This document details the experimental protocols for its synthesis and outlines the methodologies for its structural characterization, presenting available quantitative data in structured tables and logical workflows in graphical diagrams.

Synthesis of Diquat Dibromide Hydrate

The synthesis of Diquat dibromide typically involves the quaternization of 2,2'-bipyridine (B1663995) with 1,2-dibromoethane.[5] The following sections detail a common experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Cyclization

This method focuses on the direct cyclization of 2,2'-bipyridyl with ethylene (B1197577) dibromide.

Materials and Reagents:

-

2,2'-bipyridyl

-

Ethylene dibromide

-

Ammonia (B1221849) solution

-

Activated carbon

Procedure:

-

Cyclization: In a suitable reactor, 2,2'-bipyridyl is reacted with ethylene dibromide. The mass ratio of 2,2'-bipyridyl to ethylene dibromide is typically in the range of 250-300 : 2000-2500. The reaction mixture is heated to a reflux temperature of 110-130 °C for 15-20 hours.

-

Filtration: After the reaction is complete, the resulting product is subjected to pressure filtration to collect the solid crude Diquat dibromide.

-

Purification: The crude product is then dissolved in water. The pH of the aqueous solution is adjusted to 7-8 using an appropriate ammonia solution, followed by pressure filtration.

-

Decolorization: To the resulting Diquat aqueous solution, activated carbon is added for decolorizing.

-

Final Product: The decolorized solution is then prepared to the desired concentration, yielding the final this compound aqueous solution.

Structural Analysis

The structural characterization of this compound is crucial for confirming its identity and purity. Various spectroscopic and analytical techniques are employed for this purpose.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Provides information about the hydrogen atoms in the molecule, confirming the presence of the bipyridyl and ethylene bridge protons.

-

¹³C NMR Spectroscopy: Offers insight into the carbon skeleton of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrument: Varian 500 MHz NMR Spectrometer

-

Solvent: Water (H₂O)

-

Concentration: 10.0 mM

-

Temperature: 25.0 °C

-

Reference: DSS

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the Diquat cation.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrument: UPLC Quattro-micro Liquid mass spectrometer

-

Ion Source: Electrospray Ionization (ESI+)

-

Detection Range: m/z 50-1000

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% glacial acetic acid solution (5:95)

-

Flow Rate: 1.0 mL/min

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: Spectrum-100 FT-IR Spectrometer

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Sample Preparation: A uniform transparent sheet is prepared from the Diquat dibromide standard sample.

2.1.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of this compound in solution.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrument: Shimadzu UV 2201 ultraviolet spectrophotometer

-

Solvent: Water

-

Scanning Range: 190 nm to 400 nm

-

Slit: 2.0 nm

-

Mode: Absorbance

X-ray Crystallography

While X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including precise bond lengths and angles, publicly available crystallographic information files (CIFs) for this compound are not readily found in open-access databases such as the Cambridge Crystallographic Data Centre (CCDC).

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and phase transitions of this compound. However, specific TGA and DSC data for this compound are not widely available in the public literature.

Data Presentation

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄Br₂N₂O | [2][3][4] |

| Molecular Weight | 362.06 g/mol | [2][3][4] |

| Appearance | Light yellow to yellow solid | MedChemExpress |

| CAS Number | 6385-62-2 | [2][3][4] |

Spectroscopic Data

| Technique | Parameter | Value | Source(s) |

| ¹H NMR | Chemical Shift (δ) | 3.45 ppm (t, 2H), 2.67 ppm (t, 2H) | Human Metabolome Database |

| LC-MS | m/z | 84.7, 157.3, 183.2 | MATEC Web of Conferences |

| UV-Vis | λmax | ~310 nm | MATEC Web of Conferences |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Structural Analysis Workflow

Caption: Logical workflow for the structural analysis of this compound.

References

Unveiling the Toxicological Profile of Diquat Dibromide Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diquat (B7796111) dibromide hydrate (B1144303), a quaternary ammonium (B1175870) herbicide, is a rapid-acting, non-selective contact herbicide and desiccant. Its widespread use in agriculture and aquatic weed control necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the existing toxicological data on Diquat dibromide hydrate, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Acute Toxicity

Diquat dibromide is classified as moderately toxic following acute oral exposure. The acute toxicity varies across different species, with cattle being particularly sensitive. Dermal toxicity is also considered moderate. Ingestion of significant doses can lead to severe irritation of the gastrointestinal tract, while high levels of skin absorption can produce similar systemic effects. Severe eye irritation has been observed in animal studies.

Table 1: Acute Toxicity of Diquat Dibromide

| Route of Exposure | Species | LD50/LC50 | Toxicity Category | Reference |

| Oral | Rat | 120 - 235 mg/kg | Moderately Toxic | [1][2] |

| Oral | Mouse | 233 mg/kg | Moderately Toxic | [1] |

| Oral | Rabbit | 188 mg/kg | Moderately Toxic | [1] |

| Oral | Guinea Pig | 187 mg/kg | Moderately Toxic | [1] |

| Oral | Dog | 187 mg/kg | Moderately Toxic | [1] |

| Oral | Cow | 30 - 56 mg/kg | Highly Toxic | [1] |

| Dermal | Rabbit | 400 - 500 mg/kg | Moderately Toxic | [1] |

| Inhalation (4h) | Rat | 0.967 mg/L | Slightly Toxic | [3] |

Subchronic and Chronic Toxicity

Long-term exposure to Diquat dibromide has been shown to affect multiple organ systems. The primary target organs identified in animal studies include the eyes (cataract formation), kidneys, and liver.[2][4] Other observed effects include decrements in body weight gain and inflammatory lesions in the large intestine.[2]

Table 2: Subchronic and Chronic Toxicity of Diquat Dibromide

| Study Duration | Species | Route | NOAEL | LOAEL | Key Effects | Reference |

| 4 weeks | Rat | Dietary | 7.2 mg/kg/day | - | Increased relative liver weight | [2] |

| 1 year | Rat | Dietary | 0.66 mg/kg/day | - | Cataracts | [2] |

| 1 year | Dog | Dietary | 0.5 mg/kg/day | 2.53 mg/kg/day | Cataracts | [2][5] |

| 2 years | Rat | Dietary | 0.58 mg/kg/day | 2.9 mg/kg/day | Cataracts | [5] |

| 2 years | Mouse | Dietary | 2.5 mg/kg/day | - | Decrement in body weight gain, liver vacuolation | [2] |

Mechanism of Toxicity: Oxidative Stress

The primary mechanism of Diquat toxicity involves the generation of reactive oxygen species (ROS), leading to cellular damage through oxidative stress.[6][7] This process is initiated by the reduction of the Diquat dication to a free radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions.[6] This redox cycling depletes cellular reducing equivalents (such as NADPH) and overwhelms the antioxidant defense systems, resulting in lipid peroxidation, membrane damage, and ultimately cell death.[6][7]

Caption: Redox cycling of Diquat leading to oxidative stress.

Genotoxicity and Carcinogenicity

The available evidence suggests that Diquat dibromide is not genotoxic in vivo and is not carcinogenic.[1][3] Mutagenicity studies in mice and other in vivo assays have not shown evidence of genetic damage.[1][3] Long-term carcinogenicity studies in rats and mice have not demonstrated an increased incidence of tumors.[1][3]

Table 3: Genotoxicity and Carcinogenicity Profile

| Assay Type | System | Result | Reference |

| Mutagenicity | In vivo (mice) | Negative | [1][3] |

| Carcinogenicity | Rat (80-week feeding) | Non-carcinogenic | [1] |

| Carcinogenicity | Rat (2-year feeding) | Non-carcinogenic | [1] |

| Carcinogenicity | Mouse | Non-carcinogenic | [3] |

Reproductive and Developmental Toxicity

Diquat dibromide has not been shown to cause reproductive effects in multi-generational studies in rats at doses that did not also cause parental toxicity.[1] However, developmental effects, such as skeletal defects, have been observed in the offspring of pregnant rats given fatal doses, indicating that developmental toxicity may occur at maternally toxic levels.[1] Some studies suggest that Diquat can induce testicular damage in mice and reproductive toxicity in female mice through oxidative stress mechanisms.[8][9]

Table 4: Reproductive and Developmental Toxicity

| Study Type | Species | Key Findings | Reference |

| Three-generation study | Rat | No effect on fertility or reproduction at non-parentally toxic doses. | [1] |

| Developmental toxicity | Rat | Skeletal defects in offspring at fatal maternal doses. | [1] |

| Developmental toxicity | Rabbit | Minor fetal defects at maternally toxic doses. | [3] |

| Reproductive toxicity | Mouse (male) | Androgenotoxic and causes testicular damage. | [8] |

| Reproductive toxicity | Mouse (female) | Reduced ovary weights, oocyte quality, and litter sizes. | [9] |

Experimental Protocols

A comprehensive toxicological assessment of a compound like Diquat dibromide involves a battery of standardized tests. The following diagram illustrates a general workflow for such an assessment.

Caption: General workflow for toxicological assessment.

Key Experimental Methodologies

-

Acute Oral Toxicity (LD50): Typically conducted in rodents (e.g., rats, mice) according to OECD Guideline 420, 423, or 425. A single dose of the substance is administered orally, and animals are observed for mortality and clinical signs for a specified period (usually 14 days).

-

Chronic Toxicity/Carcinogenicity: Long-term studies (e.g., 2 years in rats) following OECD Guideline 452 or 451. The substance is administered daily in the diet at various concentrations to groups of animals. Endpoints include survival, body weight, clinical observations, hematology, clinical chemistry, organ weights, and histopathological examination of tissues to identify target organs and carcinogenic potential.

-

Developmental Toxicity: Performed in pregnant animals (e.g., rats, rabbits) according to OECD Guideline 414. The substance is administered during the period of organogenesis. Dams are observed for clinical signs and reproductive parameters, and fetuses are examined for external, visceral, and skeletal abnormalities.

-

Bacterial Reverse Mutation Test (Ames Test): An in vitro assay using strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations), as outlined in OECD Guideline 471.

-

In Vivo Mammalian Erythrocyte Micronucleus Test: Assesses chromosomal damage or damage to the mitotic apparatus in erythroblasts of rodents (usually mice or rats) by detecting micronuclei in newly formed erythrocytes, following OECD Guideline 474.

Neurotoxicity

While the primary toxic effects of Diquat are not neurotoxic, some studies have investigated its potential to induce neurotoxicity, particularly due to its structural similarity to the known neurotoxin MPP+.[10] However, studies in rats have not provided evidence of neurotoxicity in acute or subchronic neurotoxicity screening batteries. Chronic exposure in some animal models has shown potential for motor impairment, but not the severe dopamine (B1211576) depletion characteristic of other neurotoxins.[10]

Conclusion

The toxicological profile of this compound is characterized by moderate acute toxicity, with the primary target organs in chronic exposure being the eyes, kidneys, and liver. The principal mechanism of toxicity is the induction of oxidative stress through redox cycling. While Diquat is not considered genotoxic or carcinogenic, developmental effects have been noted at maternally toxic doses, and some evidence suggests potential reproductive toxicity. A thorough understanding of these toxicological endpoints and the underlying mechanisms is crucial for risk assessment and the development of safe handling and application procedures. Further research into the nuances of its reproductive and potential neurotoxic effects could provide a more complete picture of its toxicological profile.

References

- 1. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

- 2. cdpr.ca.gov [cdpr.ca.gov]

- 3. cms9files.revize.com [cms9files.revize.com]

- 4. nj.gov [nj.gov]

- 5. fao.org [fao.org]

- 6. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diquat Poisoning: Care Management and Medico-Legal Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Reproductive toxicity | TargetMol [targetmol.com]

- 9. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigate the chronic neurotoxic effects of diquat - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Diquat Dibromide Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (B7796111) dibromide (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dibromide), a widely used non-selective contact herbicide and desiccant, plays a significant role in modern agriculture. Its high efficacy in controlling a broad spectrum of weeds and its use as a pre-harvest drying agent necessitate a thorough understanding of its environmental fate and degradation pathways. This technical guide provides an in-depth overview of the physicochemical properties, environmental persistence, and degradation mechanisms of diquat dibromide hydrate (B1144303), tailored for researchers, scientists, and professionals in drug development who may encounter this compound in environmental or toxicological studies.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. Diquat dibromide is a salt that is highly soluble in water and has a negligible vapor pressure, indicating it is not prone to volatilization from soil or water surfaces.[1][2] Its low octanol-water partition coefficient (Log Kow) suggests a low potential for bioaccumulation in organisms.[3] A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Diquat Dibromide Hydrate

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₂Br₂N₂·H₂O | [2] |

| Molecular Weight | 362.06 g/mol | [2] |

| Appearance | Colorless to yellow crystals | [4] |

| Water Solubility | 700,000 mg/L (at 20°C) | [4] |

| Vapor Pressure | < 1 x 10⁻⁷ mmHg (at 20°C) | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | -4.60 | [4] |

| Henry's Law Constant | 1.4 x 10⁻¹³ atm-m³/mol (calculated) | [1] |

Environmental Fate and Degradation

The fate of diquat dibromide in the environment is primarily governed by its strong adsorption to soil and sediment particles, as well as its susceptibility to photodegradation. Microbial degradation plays a lesser role, particularly for the soil-bound residues.

Degradation in Soil

Diquat dibromide exhibits high persistence in soil, with reported field half-lives exceeding 1000 days.[4] This persistence is a direct consequence of its rapid and strong adsorption to clay minerals and organic matter in the soil.[3] This binding process, primarily through cation exchange, effectively immobilizes diquat, rendering it biologically unavailable for microbial degradation and plant uptake.[1][3] While unbound diquat can be biodegraded by soil microorganisms, the opportunity for this is significantly reduced once it is sorbed to soil particles.[1]

Aerobic and Anaerobic Soil Metabolism: Under laboratory conditions, diquat is stable under both aerobic and anaerobic metabolism studies.[5] In a 9-month aerobic soil metabolism study, the concentration of diquat did not significantly vary.[5] Similarly, under anaerobic aquatic conditions, diquat is reported to be stable.[6]

Degradation in Aquatic Systems

In the aquatic environment, the primary route of dissipation for diquat is rapid adsorption to suspended particles, sediment, and aquatic vegetation.[1] This leads to a relatively short half-life in the water column, often less than 48 hours.[4] Once partitioned to the sediment, its degradation is slow.[4]

Hydrolysis: Diquat is stable to hydrolysis in acidic and neutral conditions. In alkaline solutions (pH 9), some limited hydrolysis (<8% after 30 days) has been observed, but the hydrolysis half-life is greater than 9 months.[5]

Photodegradation

Photodegradation is a significant pathway for the breakdown of diquat that is not bound to soil or sediment. In aqueous solutions, the photodegradation half-life of diquat at pH 7 has been calculated to be 74 days.[5] The primary photodegradation product is 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium salt (TOPPS).[7] Further irradiation can lead to the formation of other products.

Microbial Degradation

While microbial degradation of soil-bound diquat is limited, several microbial species have been shown to degrade diquat in laboratory settings. The primary microbial degradation pathways involve the cleavage of the C-C bond in the piperazine (B1678402) ring, followed by hydroxylation and demethylation.[8][9] One identified metabolite from microbial degradation is 2-piperidinone.

Degradation Pathways

The degradation of diquat dibromide proceeds through distinct pathways depending on the environmental compartment and the degradation mechanism.

Figure 1: High-level overview of this compound degradation pathways.

A more detailed representation of the microbial degradation pathway is shown below.

Figure 2: Proposed microbial degradation pathway of Diquat by Meyerozyma guilliermondii.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of diquat dibromide. The following sections outline methodologies for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aqueous Photolysis Study (Following OECD Guideline 316)

Objective: To determine the rate of photodegradation of diquat dibromide in water.

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in sterile, purified water (e.g., Milli-Q). From this, prepare test solutions at a concentration relevant to environmental conditions (e.g., 1 mg/L). Use buffered solutions at different pH values (e.g., 5, 7, and 9) to assess pH effects.

-

Light Source: Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to mimic the solar spectrum at a specific latitude (e.g., 40°N).

-

Experimental Setup: Place the test solutions in sterile quartz tubes, which are transparent to UV light. Include dark controls wrapped in aluminum foil to assess abiotic degradation in the absence of light.

-

Incubation: Incubate the samples at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At specified time intervals, withdraw samples from the tubes. Analyze the concentration of diquat and its degradation products using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the degradation rate and half-life using first-order kinetics.

Figure 3: Experimental workflow for an aqueous photolysis study of Diquat.

Soil Adsorption/Desorption Study (Following OECD Guideline 106)

Objective: To determine the extent and rate of adsorption and desorption of diquat dibromide to different soil types.

Methodology:

-

Soil Selection and Characterization: Select a range of soils with varying properties (e.g., pH, organic carbon content, clay content). Characterize each soil for these parameters.

-

Preparation of Test Solutions: Prepare a series of diquat dibromide solutions of known concentrations in a 0.01 M CaCl₂ solution, which acts as a background electrolyte.

-

Adsorption Phase: Add a known mass of soil to each test solution in a centrifuge tube. Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Analysis of Adsorption: Centrifuge the tubes to separate the soil from the solution. Analyze the concentration of diquat remaining in the supernatant using an appropriate analytical method. The amount of diquat adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Desorption Phase: After the adsorption phase, decant the supernatant and add a fresh 0.01 M CaCl₂ solution to the soil pellet. Shake for the same equilibrium time.

-

Analysis of Desorption: Centrifuge and analyze the diquat concentration in the supernatant to determine the amount desorbed.

-

Data Analysis: Construct adsorption and desorption isotherms by plotting the amount of diquat adsorbed per unit mass of soil against the equilibrium concentration in the solution. Calculate the adsorption coefficient (Kd) and the Freundlich or Langmuir parameters.

Aerobic and Anaerobic Soil Metabolism Study (Following OECD Guideline 307)

Objective: To determine the rate and pathway of diquat dibromide degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil and Test Substance: Use a characterized soil and ¹⁴C-labeled diquat dibromide to trace the fate of the compound.

-

Aerobic Incubation: Treat the soil with the test substance and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity). Incubate the soil in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of evolved ¹⁴CO₂ and other volatile compounds.

-

Anaerobic Incubation: For the anaerobic study, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to establish anaerobic conditions. Incubate in the dark at a constant temperature.

-

Sampling: At various time intervals, collect soil samples and trapping solutions.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for the parent compound and its degradation products using techniques like HPLC with radiometric detection and LC-MS/MS for identification. Quantify the radioactivity in the soil, extracts, and trapping solutions to establish a mass balance.

-

Data Analysis: Determine the degradation half-life of diquat and the formation and decline of major metabolites. Propose a degradation pathway based on the identified products.

Analytical Methods

The accurate quantification and identification of diquat and its degradation products in environmental matrices are essential for fate and transport studies.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of diquat.[10] Due to the ionic nature of diquat, ion-pair chromatography is often employed to achieve good peak shape and separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of diquat and its metabolites at low concentrations.[10][11] This technique is particularly useful for the identification of unknown degradation products.

Sample Preparation: Sample preparation typically involves a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering matrix components.[12]

Conclusion

This compound is a persistent herbicide in soil due to its strong adsorption to soil particles, which limits its bioavailability and microbial degradation. In aquatic environments, it is rapidly removed from the water column by adsorption to sediment and vegetation. Photodegradation is a significant degradation pathway for diquat in aqueous systems when it is not adsorbed. A thorough understanding of these environmental fate processes, supported by robust experimental data, is crucial for assessing the potential environmental risks associated with the use of this herbicide and for developing effective risk management strategies. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for conducting comprehensive environmental fate studies of this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Diquat Dibromide | C12H12Br2N2 | CID 6794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Diquat - Canada.ca [canada.ca]

- 8. Frontiers | Microbial degradation of Diquat by strain Meyerozyma guilliermondii Wyslmt: Identification of transformation products and clarification of degradation pathways [frontiersin.org]

- 9. Microbial degradation of Diquat by strain Meyerozyma guilliermondii Wyslmt: Identification of transformation products and clarification of degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Unraveling the Cellular Entry of Diquat Dibromide Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (B7796111) dibromide, a bipyridyl herbicide, exerts its primary toxic effect through the generation of reactive oxygen species (ROS), leading to significant oxidative stress and cellular damage.[1][2][3][4] Understanding the precise mechanisms by which this compound traverses the cell membrane is paramount for developing effective toxicological models and potential therapeutic interventions. This technical guide provides a comprehensive overview of the current understanding of diquat dibromide hydrate's cellular uptake mechanisms, drawing parallels with the structurally similar compound, paraquat (B189505), where direct data on diquat is limited. The guide details inferred transport pathways, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key cellular processes.

Core Cellular Uptake Mechanisms

The cellular uptake of diquat dibromide hydrate (B1144303) is believed to be a multi-faceted process, involving both passive and active transport systems. Due to its cationic nature, diquat likely exploits transporters intended for endogenous molecules.

Carrier-Mediated Transport

Organic Cation Transporters (OCTs): The structural resemblance of diquat to paraquat strongly suggests its transport via organic cation transporters (OCTs).[5][6][7] While direct evidence for diquat's interaction with specific OCTs is not extensively documented, studies on paraquat have shown involvement of OCT1, OCT2, and OCT3.[5][8] These transporters are crucial for the absorption and distribution of a wide array of cationic drugs and xenobiotics.[6]

Polyamine Transport Systems: Another key proposed entry route for diquat is through polyamine transporters.[9][10] The structural similarity between diquat and endogenous polyamines like putrescine and spermidine (B129725) supports this hypothesis.[9][11] Research on paraquat has demonstrated competitive inhibition of its uptake by polyamines, indicating a shared transport mechanism.[12][13]

Passive Mechanisms

Initial rapid and reversible uptake of diquat has been observed in some studies, suggesting a degree of passive adsorption to the cell surface, likely driven by electrostatic interactions between the cationic diquat molecule and the negatively charged cell membrane.[14] This may be followed by a slower, carrier-mediated accumulation within the cell.

Quantitative Data on Cellular Uptake

| Compound | Cell/Tissue Type | Transporter System | Km (µM) | Vmax (nmol/g fresh weight/hr) | Inhibitors | Reference |

| Paraquat | Maize Root Cells | Polyamine Transport | ~100 | Not Specified | Putrescine, Cadaverine | [9] |

| Paraquat | Maize Root Cells | Saturable Influx | 98 | 445 | Putrescine | [12] |

| Putrescine | Maize Root Cells | Saturable Influx | 120 | 456 | Paraquat | [12] |

Note: This table summarizes data for paraquat, which is structurally similar to diquat. These values should be considered as indicative and may not directly reflect the kinetics of diquat transport.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound cellular uptake.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of this compound and establish appropriate concentrations for uptake and inhibition studies.

Materials:

-

Target cell line (e.g., Caco-2, HEK293)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the various concentrations of diquat solution to the wells. Include a vehicle control (medium without diquat).

-

Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Transport Inhibition Assay

Objective: To investigate the involvement of specific transporters (e.g., OCTs, polyamine transporters) in diquat uptake.

Materials:

-

Target cell line expressing the transporter of interest (e.g., HEK293-OCT1)

-

Radiolabeled this compound ([¹⁴C]-diquat) or a fluorescent analogue

-

Known inhibitors of the target transporters (e.g., putrescine for polyamine transporters, quinidine (B1679956) for OCT1)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed cells in 24-well plates and grow to confluence.

-

Wash the cells twice with pre-warmed uptake buffer.

-

Pre-incubate the cells with the inhibitor at various concentrations for 15-30 minutes at 37°C.

-

Initiate the uptake by adding a solution containing a fixed concentration of labeled diquat and the inhibitor.

-

Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Measure the amount of labeled diquat in the cell lysate using a scintillation counter or fluorescence plate reader.

-

Determine the inhibition of diquat uptake by comparing the results with and without the inhibitor.

Fluorescence Microscopy for Visualization of Cellular Uptake

Objective: To visually track the cellular entry and subcellular localization of diquat.

Materials:

-

Fluorescently labeled diquat analogue or a fluorescent dye that binds to diquat

-

Target cell line

-

Glass-bottom culture dishes

-

Fluorescence microscope with appropriate filters

-

Live-cell imaging chamber (optional)

Procedure:

-

Seed cells on glass-bottom dishes and allow them to adhere.

-

Incubate the cells with the fluorescently labeled diquat at a non-toxic concentration.

-

At various time points, wash the cells with fresh medium or buffer.

-

Visualize the cells using a fluorescence microscope. Capture images to observe the localization of the fluorescent signal over time.

-

For subcellular localization, co-staining with organelle-specific fluorescent markers (e.g., for mitochondria, lysosomes) can be performed.

Signaling Pathways and Logical Relationships

Upon cellular entry, diquat triggers a cascade of downstream signaling events, primarily initiated by the production of reactive oxygen species. The Mitogen-Activated Protein Kinase (MAPK) pathway is one of the key signaling cascades implicated in the cellular response to diquat-induced stress.[15][16][17]

Caption: Experimental workflow for studying this compound cellular uptake and downstream effects.

Caption: Simplified overview of the diquat-induced MAPK signaling pathway leading to cellular responses.

Conclusion

The cellular uptake of this compound is a complex process that likely involves multiple transport mechanisms, with strong evidence pointing towards the involvement of organic cation and polyamine transporters. While direct quantitative data for diquat remains elusive, the provided experimental protocols offer a robust framework for researchers to investigate these mechanisms further. A deeper understanding of how diquat enters cells is a critical step in mitigating its toxicity and developing targeted therapeutic strategies. Future research should focus on obtaining direct kinetic data for diquat transport and definitively identifying the specific transporters involved.

References

- 1. Frontiers | Effect of Diquat on gut health: molecular mechanisms, toxic effects, and protective strategies [frontiersin.org]

- 2. Effect of Diquat on gut health: molecular mechanisms, toxic effects, and protective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms in diquat-induced organs injury:insights into cell signaling and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrates and Inhibitors of the Organic Cation Transporter 3 and Comparison with OCT1 and OCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of organic cation transporters in drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of polyamine transporters in plants: paraquat transport provides crucial clues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular features necessary for the uptake of diamines and related compounds by the polyamine receptor of rat lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transport Interactions between Paraquat and Polyamines in Roots of Intact Maize Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Competition between paraquat and putrescine for accumulation by rat lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

Early Studies on Diquat Dibromide Hydrate: A Technical Guide to its Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (B7796111) dibromide, a quaternary ammonium (B1175870) compound, was first recognized for its potent herbicidal properties in 1955 at the laboratories of Imperial Chemical Industries (ICI).[1] Classified as a non-selective, fast-acting, contact herbicide and desiccant, Diquat causes rapid drying and defoliation of plant tissues it contacts.[2][3][4] Its primary mode of action involves the disruption of photosynthesis, a mechanism that is both rapid and dependent on light.[1][5] Upon contact with soil, Diquat is quickly adsorbed by clay particles and inactivated, resulting in no residual soil activity.[6] This guide provides an in-depth look at the early research into Diquat's herbicidal activity, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used in foundational studies.

Core Mechanism of Action: Photosystem I Inhibition and Redox Cycling

Diquat exerts its herbicidal effect by interfering with the electron transport chain in Photosystem I (PSI) within the chloroplasts of plant cells.[1][2][7][8] In the presence of light, the Diquat dication (DQ²⁺) accepts an electron from ferredoxin, a component of the PSI complex. This reduction forms a highly reactive, unstable radical cation (DQ⁺•).[1][7]

This radical immediately reacts with molecular oxygen (O₂) to produce a superoxide (B77818) radical (O₂⁻•), a type of reactive oxygen species (ROS).[1][7] This process regenerates the original Diquat dication, allowing it to continuously accept electrons from PSI and generate more ROS in a catalytic cycle. The accumulation of superoxide and other subsequent ROS, such as hydrogen peroxide and hydroxyl radicals, leads to rapid lipid peroxidation, destruction of cell membranes, leakage of cellular contents, and ultimately, rapid cell death and tissue desiccation.[2][4]

Caption: Diquat's mechanism of action via redox cycling in Photosystem I.

Quantitative Data from Early Herbicidal Studies

Early research established Diquat's high potency at low application rates. Field and laboratory studies have quantified its efficacy against a range of terrestrial and aquatic plants.

Table 1: Herbicidal Efficacy of Diquat in Terrestrial Applications

| Target Weeds | Application Rate | Efficacy (% Control) | Study Notes |

| General Test Plants | 0.1 lb/acre | Active | Initial discovery trials by ICI.[1] |

| Broadleaf & Narrowleaf Weeds | 600 ml/da | 90-100% | Post-emergence application in peach orchards.[9] |

| Poverty Brome & Sterile Oat | 400-1000 g a.i./ha | 38% (Diquat alone) | Field experiment.[10] |

| Poverty Brome & Sterile Oat | 400-1000 g a.i./ha + Adjuvant | 75-93% | Efficacy significantly enhanced with adjuvants.[10] |

| Italian Ryegrass | 400-1000 g a.i./ha | 40% (Diquat alone) | Glasshouse experiment.[10] |

| Italian Ryegrass | 400-1000 g a.i./ha + Adjuvant | 70-96% | Efficacy significantly enhanced with adjuvants.[11] |

Table 2: Herbicidal Efficacy of Diquat in Aquatic Systems

| Target Species | Concentration | Exposure/Half-life | Efficacy (% Control / Effect) |

| Egeria densa (egeria) | 185 ppb | 4.5-hr half-life | >90% control |

| Hydrilla verticillata | 0.25 mg/L | Static | 62-91% control |

| Various Macrophytes | 74 µg/L | 42-day mesocosm | ~100% mortality |

| Eurasian watermilfoil, egeria, sago pondweed | 0.185 - 0.37 mg/L | 2.5 - 4.5 hr half-life | Significant biomass inhibition (42-100%)[12] |

| General Aquatic Weeds | 1000 ppbw | 13 days | Dissipated to ≤ 9 ppbw[13][14] |

Key Experimental Protocols

Phytotoxicity Assessment in Subsequent Crops

This type of study evaluates the potential for residual Diquat in the soil to affect crops planted after an application.

Methodology:

-

Soil Preparation : Two soil types, sandy loam and loam, are selected.

-

Herbicide Treatment : Soils are treated with Diquat dibromide at a reference concentration (e.g., 35 mg/kg) and a double-dose concentration (e.g., 90 mg/kg).[15] An untreated control group is also prepared.

-

Potting and Cultivation : The treated and control soils are distributed into Wagner pots (e.g., 1/5,000a size).[15] Test crops such as pepper, radish, lettuce, and corn are then planted.

-

Growth and Observation : Crops are cultivated for a set period (e.g., 30-47 days). During this time, they are monitored for any signs of phytotoxicity, such as chlorosis, necrosis, or growth inhibition.[15]

-

Sample Collection : At the end of the cultivation period, both soil and crop samples are collected.

-

Residue Analysis : Diquat residues in the soil and translocated into the plant tissues are quantified using analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15]

Caption: Workflow for a soil phytotoxicity and translocation study.

Aquatic Herbicide Efficacy in Mesocosms

Mesocosm studies simulate a natural aquatic environment to assess the effects of an herbicide on both target weeds and non-target organisms.

Methodology:

-

Mesocosm Setup : Outdoor tanks are set up to simulate pond environments, including sediment and water from a natural source.

-

Species Introduction : A variety of native and non-native aquatic plants (e.g., Myriophyllum spicatum, Elodea canadensis), as well as non-target organisms like amphipods and tadpoles, are introduced into the mesocosms.[16]

-

Diquat Application : A range of nominal Diquat concentrations are applied to the water in the mesocosms, from a fraction to the full label rate (e.g., 74 µg/L to 1153 µg/L), plus an untreated control.[16][17]

-

Monitoring and Sampling : The experiment is run for an extended period (e.g., 42 days).[17] Water samples are taken periodically to measure the actual Diquat concentration and its dissipation over time.

-

Data Collection : The effects on the organisms are quantified. For plants, this includes visual signs of damage and final biomass measurements. For animals, survival rates (e.g., LC50 calculation) and developmental changes are recorded.[17]

Caption: Workflow for an aquatic mesocosm efficacy study.

Ecotoxicological Profile from Early Studies

While effective as a herbicide, early research also focused on Diquat's potential effects on non-target organisms.

Table 3: Acute Toxicity of Diquat to Non-Target Organisms

| Organism | Test Type | Value | Species |

| Fish | 8-hour LC50 | 12.3 mg/L | Rainbow Trout[3] |

| Fish | 8-hour LC50 | 28.5 mg/L | Chinook Salmon[3] |

| Fish | 96-hour LC50 | 245 mg/L | Bluegill[3] |

| Aquatic Invertebrate | 6-week LC50 | 155 µg/L | Amphipod (Hyalella azteca)[17] |

| Birds | Acute Oral LD50 | 200-400 mg/kg | Hen[3] |

| Birds | Acute Oral LD50 | 564 mg/kg | Mallard[3] |

LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that kills 50% of the test organisms during a specified time period. LD50 (Lethal Dose, 50%): The dose of a chemical that kills 50% of the test animals to which it is administered.

References

- 1. Diquat - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]